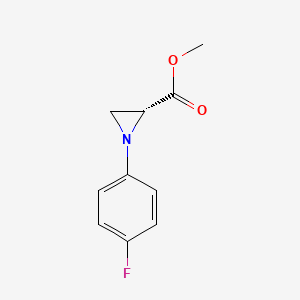

(r)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate

Description

Systematic Nomenclature and Structural Identification

The systematic IUPAC name for this compound, this compound, precisely describes its molecular architecture. The parent structure is a three-membered aziridine ring (C$$2$$H$$5$$N) substituted at position 1 with a 4-fluorophenyl group and at position 2 with a methyl carboxylate moiety. The stereochemical descriptor (R) denotes the absolute configuration at the chiral center located at the aziridine's second carbon atom.

Key structural identifiers include:

- Molecular Formula : C$${10}$$H$${10}$$FNO$$_2$$

- Molecular Weight : 195.19 g/mol

- CAS Registry Number : 933453-51-1

- Exact Mass : 195.070 Da

The compound's planar-trigonal geometry induces significant ring strain (≈60° bond angles), while the 4-fluorophenyl group introduces aromatic conjugation and electron-withdrawing effects. Spectroscopic characterization typically employs $$^1$$H NMR to identify the methyl carboxylate protons (δ 3.6–3.8 ppm) and fluorine-19 NMR for the para-fluorine substituent (δ -115 to -120 ppm).

Historical Context in Aziridine Chemistry Research

Aziridine chemistry originated with Siegmund Gabriel's 1888 discovery of the parent compound, but fluorinated derivatives like this compound represent modern advancements in strain-driven heterocyclic synthesis. Early aziridine syntheses relied on Wenker's 1935 method involving 2-aminoethanol cyclization, while contemporary approaches leverage asymmetric catalysis.

The compound's development parallels two key innovations:

- Enantioselective α-Functionalization : Modern organocatalytic methods enable precise stereochemical control during aziridine formation, as demonstrated in the enantioselective α-chlorination of aldehydes (50–73% yield, 88–94% ee).

- Fluorine-Specific Cyclization : Reformatsky-type aza-Darzens reactions with ethyl dibromofluoroacetate allow diastereoselective construction of 2-fluoroaziridine cores (quantitative yields, Dr = 85:15).

These methodological advances address historical challenges in fluorinated aziridine synthesis, particularly regarding stereochemical control and functional group compatibility.

Position Within Fluorinated Heterocyclic Compounds

As a member of the fluorinated heterocycles class, this compound exhibits enhanced stability and reactivity compared to non-fluorinated analogs. The 4-fluorophenyl group induces:

- Electron-Withdrawing Effects : Increases aziridine ring electrophilicity (σ$$_m$$ = 0.34 for fluorine), facilitating nucleophilic ring-opening reactions

- Aromatic Conjugation : Stabilizes transition states through resonance interactions with the aziridine nitrogen lone pair

- Bioisosteric Potential : Mimics phenolic groups in drug design while improving metabolic stability

Comparative analysis with methyl 1-(4-chlorophenyl)pyrrole-2-carboxylate (CAS 13179-30-1) reveals that fluorine substitution reduces molecular polar surface area (29.31 Å$$^2$$ vs. 31.23 Å$$^2$$) while increasing logP (1.25 vs. 2.92), suggesting improved membrane permeability for fluorinated analogs.

The compound's unique stereoelectronic profile positions it as a strategic intermediate for synthesizing chiral β-fluoroamino acids and fluorinated peptidomimetics. Recent applications exploit its strain-release reactivity in [2+1] cycloadditions with alkenes and selective ring-opening nucleophiles. Ongoing research focuses on leveraging its configurationally stable chiral center (ΔG$$^‡$$ > 25 kcal/mol for nitrogen inversion) to construct enantiopure fluorinated pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C10H10FNO2 |

|---|---|

Molecular Weight |

195.19 g/mol |

IUPAC Name |

methyl (2R)-1-(4-fluorophenyl)aziridine-2-carboxylate |

InChI |

InChI=1S/C10H10FNO2/c1-14-10(13)9-6-12(9)8-4-2-7(11)3-5-8/h2-5,9H,6H2,1H3/t9-,12?/m1/s1 |

InChI Key |

HUSNYYFBCNWYKS-PKEIRNPWSA-N |

Isomeric SMILES |

COC(=O)[C@H]1CN1C2=CC=C(C=C2)F |

Canonical SMILES |

COC(=O)C1CN1C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Baldwin Rearrangement

The Baldwin rearrangement involves heating a suitable precursor that contains a nitrogen atom adjacent to an alkene or alkyne. The reaction typically proceeds under mild thermal conditions and can yield aziridines efficiently.

-

Start with a precursor such as an allylic amine or an imine.

Heat the reaction mixture at elevated temperatures (e.g., 80-120 °C) for several hours.

Isolate the aziridine product through extraction and purification techniques.

Yield : Yields can vary but are often reported in the range of 40-78% depending on the substrate and reaction conditions.

Reductive Kinetic Resolution

This method utilizes chiral catalysts to achieve selective reduction of aziridines.

-

Begin with a racemic aziridine mixture.

Add samarium diiodide or another reducing agent in the presence of a chiral ligand.

Stir under inert atmosphere conditions at low temperatures (e.g., -65 °C).

Monitor the reaction using thin-layer chromatography until completion.

Purify the resulting (R)-enantiomer via column chromatography.

Yield : Typically results in yields ranging from 44% to over 90%, with enantiomeric excess values exceeding 85%.

Summary Table of Preparation Methods

| Method | Starting Material | Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Baldwin Rearrangement | Allylic amine | Heat (80-120 °C) | 40-78 | Variable |

| Reductive Kinetic Resolution | Racemic aziridine | Samarium diiodide, -65 °C | 44-90 | >85 |

Recent studies have highlighted the efficiency of continuous flow processes in synthesizing aziridines, demonstrating improved yields and reduced reaction times compared to traditional batch methods. Furthermore, electronic factors such as substituent effects on aromatic rings can significantly influence both yield and selectivity in aziridine synthesis.

The preparation of (R)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate showcases various synthetic strategies that leverage both classical organic chemistry techniques and modern advancements in catalysis and reaction engineering. The choice of method depends on specific laboratory capabilities, desired purity levels, and scalability considerations for potential industrial applications.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.

Reduction: Reduction reactions can convert the aziridine ring to an amine or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxaziridines, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aziridines with different functional groups.

Scientific Research Applications

Synthetic Chemistry Applications

The aziridine moiety is known for its ability to participate in various chemical reactions, making (R)-methyl 1-(4-fluorophenyl)aziridine-2-carboxylate a valuable intermediate in organic synthesis. Key applications include:

- Ring-Opening Reactions : Aziridines can undergo nucleophilic ring-opening reactions, which are essential for generating a variety of organic compounds. The regioselectivity and stereochemistry of these reactions can be finely tuned, allowing for the synthesis of specific products tailored for pharmaceutical applications .

- Chiral Building Block : This compound serves as a chiral building block in asymmetric synthesis. The presence of the fluorine atom enhances its reactivity, allowing it to participate in enantioselective transformations that are crucial for developing new drugs .

Medicinal Chemistry Applications

Recent studies suggest that this compound may exhibit interesting biological activities due to its structural features. Potential medicinal applications include:

- Anticancer Activity : Compounds containing aziridine rings have been associated with various pharmacological effects, including anticancer properties. For instance, related aziridine derivatives have shown antiproliferative activity against human cancer cell lines .

- Pharmacodynamics Studies : Understanding the interactions of this compound with biological targets such as enzymes and receptors is critical for assessing its therapeutic potential. Techniques like molecular docking and kinetic assays can elucidate these interactions, providing insights into possible drug development .

Case Study 1: Ring Opening with Nucleophiles

A research study demonstrated the efficient regioselective ring-opening of activated aziridine-2-carboxylates with fluoride ions. This method highlights the utility of this compound in synthesizing fluorinated compounds, which are valuable in medicinal chemistry due to their enhanced biological activity .

Preliminary investigations into the biological profile of this compound suggest it may interact with various biological pathways. Further studies are needed to fully elucidate its mechanisms of action and potential therapeutic uses .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of ®-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Pharmacologically Relevant Analogs

and describe complex β-lactam and thiazolidine derivatives (e.g., (6R,7R)-7-[(R)-2-amino-2-phenylacetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid), which are structurally distinct but share applications as antibiotic precursors. Key comparisons include:

- Ring Strain and Reactivity : Aziridines (3-membered rings) exhibit higher ring strain than β-lactams (4-membered rings), leading to greater reactivity in ring-opening reactions. This property is exploited in drug design for targeted delivery or prodrug activation.

- Biological Activity : While β-lactams are established antibiotics, aziridines like the target compound are more commonly used as synthetic intermediates. However, fluorinated aryl groups (as in the target) may enhance membrane permeability, a trait leveraged in antimicrobial or anticancer agents .

Biological Activity

(R)-Methyl 1-(4-fluorophenyl)aziridine-2-carboxylate is a chiral compound with a unique aziridine structure, notable for its potential biological activities. With the molecular formula C10H10FNO2 and a molecular weight of approximately 195.19 g/mol, this compound is characterized by the presence of a fluorine atom on the phenyl ring, which may enhance its chemical properties and biological interactions . This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and structural comparisons with related compounds.

Chemical Structure and Properties

The compound's structure includes:

- Aziridine Ring : A three-membered cyclic amine known for its reactivity.

- Fluorophenyl Group : The presence of fluorine can influence the compound's lipophilicity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps that emphasize the importance of stereochemistry in creating biologically active compounds. Techniques such as reductive kinetic resolution are often employed to achieve high enantioselectivity .

Biological Activity

Preliminary studies indicate that this compound may exhibit various pharmacological effects, including:

- Anticancer Activity : Compounds containing aziridine rings have been associated with anti-cancer properties. Studies show that aziridine derivatives can inhibit protein disulfide isomerase (PDI), an enzyme implicated in cancer cell proliferation .

- Enzyme Inhibition : The aziridine moiety has been recognized for its reactivity towards thiol groups in cysteine residues, suggesting potential as a cysteine protease inhibitor .

- Potential Applications : The compound may serve as a precursor in synthesizing more complex molecules in medicinal chemistry, particularly in developing new therapeutic agents .

Comparative Analysis

A comparison with structurally similar compounds can provide insights into the unique properties of this compound:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Methyl 1-(phenyl)aziridine-2-carboxylate | Aziridine | Lacks fluorine substitution; simpler structure |

| (R)-Methyl 1-(3-fluorophenyl)aziridine-2-carboxylate | Aziridine | Different position of fluorine; potential variations in activity |

| Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate | Aziridine | Chlorine substitution may alter biological properties |

The specific placement of the fluorine atom on the phenyl ring and the chiral nature of this compound could significantly influence its reactivity and biological interactions compared to other similar compounds .

Case Studies

Several studies have explored the biological activities of aziridine derivatives:

- Inhibition Studies : Research demonstrated that aziridine derivatives showed significant inhibitory effects on PDI at low micromolar concentrations, suggesting their potential as therapeutic agents against cancer .

- Mechanistic Insights : Investigations into how this compound interacts with biological targets using techniques like molecular docking have been proposed to elucidate its mechanisms of action .

- Toxicity Profiles : Understanding the metabolic pathways and toxicity profiles is essential for assessing safety and efficacy in potential applications. Initial findings suggest that further research is needed to clarify these aspects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.